molecular formula C11H18BrNO2 B13958444 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

Cat. No.: B13958444
M. Wt: 276.17 g/mol
InChI Key: FCGXAZGTMXZPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(Bromomethyl)-2-azaspiro[44]nonan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Bromomethyl)-2-azaspiro[44]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde .

Scientific Research Applications

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid: Another spirocyclic compound with similar structural features.

    N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: Compounds with related spirocyclic structures.

Uniqueness

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is unique due to its specific bromomethyl group, which allows for a wide range of chemical modifications and applications. Its spirocyclic structure also imparts distinct physical and chemical properties that can be leveraged in various research fields.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

2-[8-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid

InChI

InChI=1S/C11H18BrNO2/c12-6-9-1-2-11(5-9)3-4-13(8-11)7-10(14)15/h9H,1-8H2,(H,14,15)

InChI Key

FCGXAZGTMXZPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC(=O)O)CC1CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.